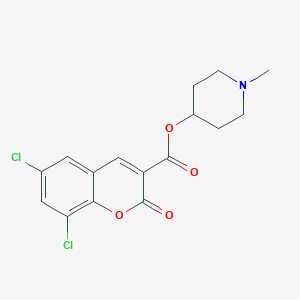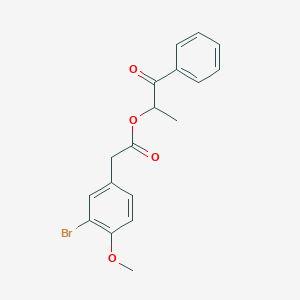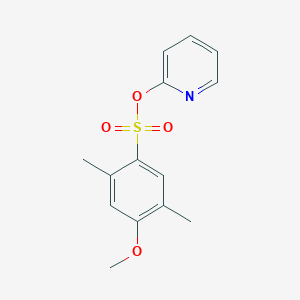
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate, also known as PMSF, is a commonly used serine protease inhibitor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. PMSF is widely used in biochemistry and molecular biology research due to its ability to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins.
Mecanismo De Acción
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. Once bound, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate cannot be removed, which makes it a useful tool for studying the role of serine proteases in various biological processes.
Biochemical and Physiological Effects:
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, chymotrypsin, and other serine proteases. In addition, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other types of proteases. However, one limitation of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is its irreversible binding to serine proteases. This makes it difficult to study the effects of transient inhibition of these enzymes.
Direcciones Futuras
There are several future directions for research involving 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the study of the effects of 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate on different types of serine proteases and their substrates. Finally, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate could be used in the development of new drugs for the treatment of diseases involving serine proteases, such as Alzheimer's disease and cancer.
Métodos De Síntesis
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is synthesized by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is commonly used in biochemical and molecular biology research to inhibit serine proteases. Serine proteases play important roles in many biological processes, including blood clotting, digestion, and inflammation. By inhibiting these enzymes, researchers can study the effects of their inhibition on various biological processes.
Propiedades
Nombre del producto |
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate |
|---|---|
Fórmula molecular |
C14H15NO4S |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
pyridin-2-yl 4-methoxy-2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO4S/c1-10-9-13(11(2)8-12(10)18-3)20(16,17)19-14-6-4-5-7-15-14/h4-9H,1-3H3 |
Clave InChI |
AOCHOSQLOUAXSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
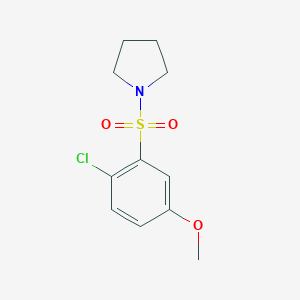
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
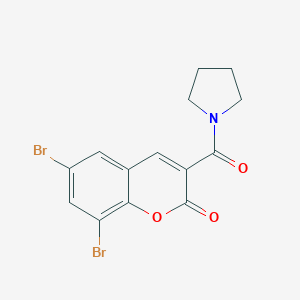
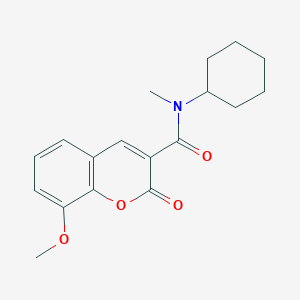
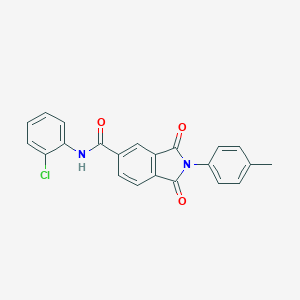
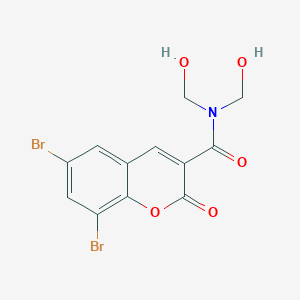
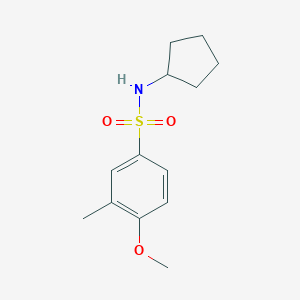
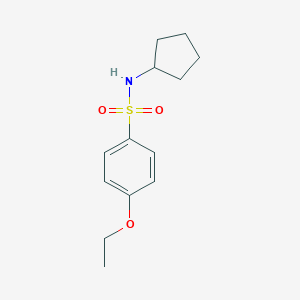
![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
